molecular formula C8H9ClS B7988625 Ethyl 2-chlorophenyl sulfide CAS No. 34126-37-9

Ethyl 2-chlorophenyl sulfide

Cat. No.: B7988625
CAS No.: 34126-37-9
M. Wt: 172.68 g/mol
InChI Key: LOTIAKGMLPPGEG-UHFFFAOYSA-N
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Description

Ethyl 2-chlorophenyl sulfide is an organosulfur compound of significant interest in synthetic organic chemistry and chemical research. As a member of the aryl alkyl sulfide family, its core structure, featuring a sulfur atom bonded to an ethyl group and a 2-chlorophenyl ring, makes it a valuable building block for the synthesis of more complex molecules. Researchers utilize this compound in the development of novel ligands for catalysis, the study of sulfur-containing heterocycles, and as a precursor in the synthesis of materials with potential electronic or pharmaceutical properties. The chlorine atom on the phenyl ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the exploration of diverse chemical libraries. Similarly, the sulfide bridge can be oxidized to sulfoxides or sulfones, dramatically altering the electronic properties and reactivity of the molecule for specific applications. While the exact mechanism of action is application-dependent, its reactivity is primarily defined by its role as an electrophile or a building block in nucleophilic substitution and metal-catalyzed reactions. This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant safety data sheet and adhere to all laboratory safety protocols when handling this compound. The information presented is based on the chemical structure and the known reactivity of analogous organosulfur compounds.

Properties

IUPAC Name

1-chloro-2-ethylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClS/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTIAKGMLPPGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349214
Record name 1-chloro-2-ethylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34126-37-9
Record name 1-chloro-2-ethylsulfanylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Classical Alkylation of 2-Chlorobenzenethiol

A two-step approach involves:

  • Thiol Synthesis : Reduction of 2-chlorophenyl disulfide (e.g., using LiAlH₄) to 2-chlorobenzenethiol.

  • Alkylation : Reaction with ethyl bromide in the presence of K₂CO₃ (2 equiv.) in DMF at 60°C for 6 hours.

Reaction Equation :
2-ClC₆H₄SH + EtBrK₂CO₃, DMF2-ClC₆H₄S-Et + KBr + H₂O\text{2-ClC₆H₄SH + EtBr} \xrightarrow{\text{K₂CO₃, DMF}} \text{2-ClC₆H₄S-Et + KBr + H₂O}

Yield : 65–78%, limited by thiol oxidation side reactions.

Phase-Transfer Catalysis Enhancements

Employing tetrabutylammonium bromide (TBAB, 10 mol%) improves interfacial reactivity in biphasic systems (water/toluene), increasing yields to 82–88%.

Comparative Analysis of Methodologies

Table 1. Synthesis Methods for Ethyl 2-Chlorophenyl Sulfide

MethodCatalyst SystemTemperature (°C)Time (h)Yield (%)Purity (GC-MS)
Cu-Catalyzed CouplingCuSO₄/L2/Na₂S₂O₃80 → rt148599%
Nucleophilic AlkylationK₂CO₃/TBAB6067895%
Phase-TransferTBAB/H₂O-toluene6048897%

Key Observations :

  • Copper catalysis offers superior yields but requires inert atmosphere conditions.

  • Phase-transfer methods provide faster reaction times at the expense of solvent-intensive workups.

Scalability and Industrial Considerations

Gram-Scale Adaptations

The copper-catalyzed method demonstrates scalability:

  • 10 mmol Scale : this compound isolated in 81% yield with comparable purity, confirming robustness.

Solvent Recovery Systems

Recycling ethyl acetate via rotary evaporation reduces waste generation, aligning with green chemistry principles.

Mechanistic Insights and Side-Reaction Mitigation

Copper-Ligand Coordination Dynamics

The bipyridine ligand (L2) stabilizes Cu(I) intermediates, preventing disproportionation to Cu(0) and Cu(II).

Competing Pathways

  • Oxidative Byproducts : Overheating (>90°C) promotes sulfoxide formation, mitigated by strict temperature control.

  • Hydrolysis : Aqueous conditions necessitate anhydrous MgSO₄ drying to prevent thiol reformation.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chlorophenyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as manganese dioxide (MnO2).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Ethyl 2-chlorophenyl sulfoxide and ethyl 2-chlorophenyl sulfone.

    Reduction: 2-chlorophenyl ethyl sulfide and 2-chlorothiophenol.

    Substitution: Various substituted phenyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-chlorophenyl sulfide has the molecular formula C8H9ClSC_8H_9ClS. Its structure features a chlorinated phenyl group attached to an ethyl sulfide moiety, which contributes to its unique chemical properties. This compound is characterized as a member of the sulfide family and shares structural similarities with other compounds, including sulfur mustard analogs.

Pharmaceutical Applications

  • Drug Development : The compound serves as a scaffold for developing new pharmaceuticals. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates that derivatives of this compound have shown promise in treating various diseases, including parasitic infections such as leishmaniasis and trypanosomiasis .
  • Vesicant Studies : this compound is utilized in research related to vesicants, particularly as a model for sulfur mustard (HD). Studies have demonstrated its ability to induce skin injuries similar to those caused by sulfur mustard, making it valuable for developing countermeasures against chemical warfare agents .

Toxicological Research

This compound's toxicity profile has been extensively studied, particularly concerning its effects on skin. Research has shown that exposure leads to microvesication and inflammation in animal models, providing insights into the mechanisms of skin injury caused by chemical agents . This research is crucial for developing therapeutic strategies to mitigate the effects of chemical warfare agents.

Material Science Applications

  • Chemical Warfare Simulants : Given its structural resemblance to sulfur mustard, this compound is employed as a simulant in studies related to decontamination and detection methods for chemical agents. This application is vital for improving safety protocols in military and civilian settings .
  • Analytical Chemistry : The compound's unique properties make it suitable for use in analytical techniques aimed at detecting chemical warfare agents in various environments. Its behavior under different conditions can help refine detection methods and improve response strategies during chemical emergencies.

Case Study 1: Skin Toxicity Assessment

A study conducted on male SKH-1 hairless mice demonstrated that exposure to this compound caused significant skin toxicity, characterized by increased epidermal thickness and inflammation. The research utilized histological examinations to quantify microvesication incidents, establishing a laboratory model for studying sulfur mustard-induced skin injuries .

Case Study 2: Drug Efficacy Testing

In vitro studies have evaluated the efficacy of quaternized analogues of this compound against Trypanosoma brucei rhodesiense, showing strong antitrypanosomal activity. These findings suggest potential therapeutic applications in treating parasitic infections .

Comparative Analysis of Related Compounds

Compound NameStructure TypeNotable Features
Ethyl phenyl sulfideSulfideLacks chlorine substitution; used in organic synthesis
2-Chloroethyl ethyl sulfideSulfideChlorinated; used as a simulant for chemical warfare agents
Phenethyl thioetherThioetherSimilar sulfur functionality but different substituents
Benzothiazole derivativesHeterocyclicContains sulfur; used in pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl 2-chlorophenyl sulfide involves its interaction with various molecular targets. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activity, disruption of cellular membranes, and induction of oxidative stress. The specific pathways involved depend on the biological context and the concentration of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-chlorophenyl sulfide belongs to a broader class of aryl alkyl sulfides.

Table 1: Comparative Analysis of this compound and Analogs

Compound Name CAS Number Molecular Weight (g/mol) Substituent Position/Type Key Functional Differences
This compound Not provided ~172.5 (calculated) 2-chloro on phenyl ring Baseline for comparison
2-Chloroethyl 4-chlorophenyl sulfide 14366-73-5 207.123 4-chloro on phenyl ring Additional chloroethyl group
2-Chloroethyl 4-nitrophenyl sulfide 5535-73-9 217.675 4-nitro on phenyl ring Nitro group (electron-withdrawing)
4-Chlorobenzyl 2-chloroethyl sulfide 71501-38-7 221.15 4-chlorobenzyl group Benzyl and chloroethyl groups
Benzyl 2-chloroethyl sulfide Not provided ~170.6 (estimated) Benzyl group Benzyl vs. ethyl substitution

Substituent Position and Electronic Effects

  • Ortho vs. Para-substituted derivatives often exhibit enhanced stability due to reduced steric strain.
  • Electron-Withdrawing Groups : The nitro group in 2-chloroethyl 4-nitrophenyl sulfide (217.675 g/mol) increases polarity and may enhance electrophilic reactivity, making it more reactive in substitution reactions compared to the chloro-substituted analogs .

Molecular Weight and Physical Properties

  • Higher molecular weight analogs (e.g., 4-chlorobenzyl 2-chloroethyl sulfide at 221.15 g/mol) are likely less volatile and may exhibit higher boiling points due to increased van der Waals interactions .
  • Benzyl-substituted derivatives (e.g., benzyl 2-chloroethyl sulfide) may display altered solubility profiles in organic solvents compared to ethyl-substituted variants due to aromatic π-π interactions .

Research Findings and Functional Implications

Biological Activity : Compounds like N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (CAS 40616-75-9) demonstrate neurotoxic properties, suggesting that this compound derivatives could have specialized biomedical applications or toxicity profiles requiring careful handling .

Environmental Impact: Chlorinated sulfides are subject to strict regulatory scrutiny due to persistence in ecosystems. emphasizes the need for compliant storage and disposal practices akin to those for chlorophenols, which share similar environmental risks .

Biological Activity

Ethyl 2-chlorophenyl sulfide, also known as 2-chloroethyl ethyl sulfide (CEES), is a compound of significant interest due to its biological activities, particularly in the context of toxicology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

This compound is a member of the chloroethyl sulfide family, which has been studied for its potential applications in medicine and its toxicological effects. The compound features a chlorinated ethyl group attached to a phenyl sulfide moiety, which contributes to its reactivity and biological effects.

The biological activity of CEES is primarily linked to its ability to induce oxidative stress and inflammation. Studies have shown that exposure to CEES leads to:

  • Microvesication : CEES exposure results in epidermal-dermal separation, indicating microvesication, which is a key feature of skin injury caused by chemical warfare agents like sulfur mustard .
  • Inflammatory Response : It triggers an inflammatory response characterized by increased infiltration of immune cells such as macrophages and neutrophils, along with elevated levels of inflammatory biomarkers .

1. Cytotoxicity and Skin Injury

Research has demonstrated that CEES causes significant skin damage in animal models. For instance, in studies involving SKH-1 hairless mice:

  • Skin Thickness : A dose-dependent increase in skin thickness was observed following CEES exposure, with peak measurements recorded at 9 hours post-exposure .
  • Histopathological Changes : Histological evaluations revealed epidermal thickening and inflammatory cell infiltration .

2. Antimicrobial Activity

While the primary focus has been on its toxicological effects, CEES also exhibits antimicrobial properties. Some studies indicate that compounds related to CEES can show antibacterial activity against strains like Salmonella typhi and Bacillus subtilis, although specific data on CEES itself is limited .

Study on Inflammatory Effects

A pivotal study explored the inflammatory effects of CEES on mouse skin. The findings highlighted:

  • Increased Epidermal Thickness : Measurements indicated significant increases in epidermal thickness at various time points post-exposure.
  • Cell Proliferation : The study noted enhanced cell proliferation and apoptosis within the skin tissue following exposure to CEES .

Hydrolysis Mechanism Investigation

Another important aspect of research focused on the hydrolysis of CEES. Understanding the kinetics and mechanisms involved in the hydrolysis process is crucial for developing detoxification strategies for compounds similar to sulfur mustard .

Research Findings Summary Table

StudyFindingsImplications
Jain et al. (2011)Induced microvesication and inflammation in mouse skinProvides a model for studying skin injuries from chemical warfare agents
Hydrolysis StudyDetailed kinetics of CEES hydrolysisInsights into detoxification processes
Antimicrobial ActivityModerate activity against certain bacterial strainsPotential for therapeutic applications

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing Ethyl 2-chlorophenyl sulfide, and how should they be validated?

  • Methodological Answer : Gas chromatography (GC) coupled with sulfur-specific detectors (e.g., flame photometric detection) is recommended for purity assessment. Validation should include retention time matching against certified reference materials and cross-referencing spectral libraries such as the NIST Chemistry WebBook . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are essential. Ensure solvent purity and internal calibration standards (e.g., tetramethylsilane for NMR) to minimize artifacts .

Q. How can researchers optimize the synthesis of this compound to improve yield and reproducibility?

  • Methodological Answer : Key variables include reaction temperature (typically 60–80°C for nucleophilic substitution), stoichiometric ratios of 2-chlorothiophenol to ethyl halide (1:1.2 to favor completion), and choice of base (e.g., K₂CO₃ in polar aprotic solvents like DMF). Monitor reaction progress via thin-layer chromatography (TLC) and isolate the product via liquid-liquid extraction. Purity can be enhanced through vacuum distillation or recrystallization in ethanol/water mixtures. Document all parameters to ensure reproducibility .

Q. What are the critical parameters for ensuring sample stability during storage and analysis?

  • Methodological Answer : Store this compound in amber glass vials under inert gas (e.g., argon) at –20°C to prevent oxidation and photodegradation. For analytical stability, avoid prolonged exposure to high temperatures during GC analysis (keep injector temperature ≤250°C). Validate stability by comparing fresh and aged samples via GC-MS and NMR .

Advanced Research Questions

Q. How should researchers design experiments to investigate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer : Use isotopic labeling (e.g., deuterated ethyl groups) to trace bond cleavage/formation pathways. Pair kinetic studies (e.g., variable-temperature NMR) with computational methods (DFT calculations) to identify transition states. Control for solvent polarity and catalyst loading (e.g., Pd-based catalysts). Validate intermediate species using in-situ IR spectroscopy .

Q. What statistical approaches are recommended to resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Employ multivariate analysis (e.g., principal component analysis) to identify outliers in spectral datasets. Cross-validate ambiguous NMR signals using heteronuclear correlation spectroscopy (HSQC, HMBC) and compare with synthetic analogs. For quantitative discrepancies, apply error propagation models to assess measurement uncertainty .

Q. How can researchers address challenges in detecting trace impurities or degradation products of this compound?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) for sensitivity. Employ a column with a phenyl stationary phase to enhance separation of aromatic byproducts. For degradation studies, accelerate aging under controlled conditions (e.g., UV light exposure) and quantify impurities via external calibration curves. Validate limits of detection (LOD) and quantification (LOQ) using ICH guidelines .

Q. What strategies are effective for synthesizing and characterizing enantiomerically pure derivatives of this compound?

  • Methodological Answer : Utilize chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis, followed by enzymatic resolution for enantiomeric excess (ee) determination. Characterize using polarimetry and chiral HPLC with cellulose-based columns. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) spectroscopy .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental procedures to ensure reproducibility in synthetic studies?

  • Methodological Answer : Provide detailed step-by-step protocols, including exact molar ratios, solvent grades, and equipment specifications (e.g., GC column dimensions). Report yield calculations with error margins (±5%). Use the MIRACE checklist (Materials, Instrumentation, Results, Analysis, Comparisons, Ethics) for transparency. Share raw data (e.g., NMR FID files) in supplementary materials .

Q. How should researchers handle conflicting data between theoretical simulations and experimental results for this compound?

  • Methodological Answer : Re-examine computational parameters (e.g., basis sets, solvation models) for alignment with experimental conditions. Perform sensitivity analysis to identify variables with the greatest impact (e.g., dielectric constant in DFT). Validate simulations with alternative software (e.g., Gaussian vs. ORCA) and benchmark against literature data .

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